molecular formula C12H7ClN2O B6367605 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% CAS No. 1261915-27-8

3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95%

Cat. No. B6367605
CAS RN: 1261915-27-8
M. Wt: 230.65 g/mol
InChI Key: ZQIFYVJQEOYNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine (3-CCHP) is a small molecule that has been studied extensively in the scientific community due to its potential applications in various fields. It is a member of the pyridine class of compounds and can be used as a building block in the synthesis of other compounds. 3-CCHP has been used in research applications such as drug development, drug delivery, and biocatalysis.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is thought to act as a prodrug, meaning that it is converted into an active form in the body. It is believed that 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% is converted into an active form by enzymes in the body, which then binds to specific receptors and induces a biological response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% are not yet fully understood. However, it is known that 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% has the potential to interact with various receptors in the body, including G-protein coupled receptors and ion channels. It is also believed that 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% can modulate the activity of enzymes and proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% in lab experiments is its ability to be synthesized in a relatively simple three-step process. This makes it an ideal building block for the synthesis of other compounds. However, there are some limitations to using 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% in lab experiments. For example, it is not yet known how 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% interacts with various receptors in the body, so it is difficult to predict its effects in vivo. Additionally, 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% is not yet approved for use in humans, so it cannot be used in clinical trials.

Future Directions

There are many potential future directions for the research of 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95%. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. This could include studying how 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% interacts with various receptors in the body and how it modulates the activity of enzymes and proteins involved in cell signaling pathways. Additionally, further research could be done to explore the potential therapeutic applications of 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95%. This could include studying its potential to be used as a drug delivery vehicle or to synthesize novel anti-cancer drugs. Finally, further research could be done to explore the potential of 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% to be used in biocatalysis. This could include studying its potential to be used as an enzyme or to create enzymes that can catalyze chemical reactions.

Synthesis Methods

The synthesis of 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% can be achieved through a three-step process. The first step involves the reaction of 4-chloro-3-cyanophenol with anhydrous hydrogen chloride in an inert atmosphere. This reaction yields 3-chloro-2-hydroxypyridine. The second step involves the reaction of 3-chloro-2-hydroxypyridine with sodium hydroxide in an inert atmosphere. This reaction yields 3-(4-chloro-3-cyanophenyl)-2-hydroxypyridine. The third and final step involves the reaction of 3-(4-chloro-3-cyanophenyl)-2-hydroxypyridine with sodium borohydride. This reaction yields 3-(4-chloro-3-cyanophenyl)-2-hydroxypyridine in 95% yield.

Scientific Research Applications

3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% has been studied extensively in the scientific community due to its potential applications in various fields. It has been used in research applications such as drug development, drug delivery, and biocatalysis. In drug development, 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% has been used to synthesize novel anti-cancer drugs and to study their pharmacological properties. In drug delivery, 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% has been used to create nanoparticles that can be used to deliver drugs to specific sites in the body. In biocatalysis, 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95% has been used to create enzymes that can catalyze chemical reactions.

properties

IUPAC Name

2-chloro-5-(2-oxo-1H-pyridin-3-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-11-4-3-8(6-9(11)7-14)10-2-1-5-15-12(10)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIFYVJQEOYNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC(=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682936
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine

CAS RN

1261915-27-8
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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